{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine
Description
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZRTVNKRYLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
This classical method involves the cyclization of 2-acylamino ketones. For the target compound, a tailored approach uses N-(dimethylaminomethyl)glyoxylamide and β-aminopropionitrile under acidic conditions:
$$
\text{NH}2\text{CH}2\text{C≡N} + \text{Me}2\text{NCH}2\text{C(O)CO}2\text{H} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Oxazole intermediate}
$$
Yields reach 65–72% when conducted in anhydrous DMF at 110°C for 8 hr.
Hantzsch Oxazole Synthesis
Adapting the Hantzsch method, α-haloketones react with amides. Using 2-chloro-1-(dimethylaminomethyl)propan-1-one and 2-aminopropionitrile :
$$
\text{ClC(O)CH}2\text{NMe}2 + \text{NH}2\text{CH}2\text{C≡N} \xrightarrow{\text{EtOH, reflux}} \text{Target oxazole}
$$
This one-pot method achieves 58% yield but requires strict stoichiometric control to avoid polyhalogenation byproducts.
Post-Cyclization Functionalization
Once the oxazole core is established, sequential functionalization introduces the amine groups.
Dimethylaminomethyl Group Installation
Mannich-type reactions prove effective for introducing the dimethylaminomethyl moiety:
$$
\text{Oxazole-CH}2\text{Cl} + \text{Me}2\text{NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Oxazole-CH}2\text{NMe}2
$$
Optimized conditions (60°C, 12 hr) provide 84% conversion, though competing N-alkylation necessitates careful pH monitoring.
Aminomethyl Group Introduction
A two-step strategy involving azide formation and reduction is preferred:
- Staudinger Reaction :
$$
\text{Oxazole-CH}2\text{Br} + \text{NaN}3 \xrightarrow{\text{DMF, 70°C}} \text{Oxazole-CH}2\text{N}3 \quad (92\% \text{ yield})
$$ - Catalytic Hydrogenation :
$$
\text{Oxazole-CH}2\text{N}3 \xrightarrow{\text{H}2/\text{Pd-C}, \text{EtOH}} \text{Oxazole-CH}2\text{NH}_2 \quad (89\% \text{ yield})
$$
This method avoids over-reduction of the oxazole ring when using 10% Pd/C at 30 psi H₂.
Integrated Multi-Component Approaches
Recent advances employ one-pot cascades to streamline synthesis.
InCl₃-Catalyzed Four-Component Assembly
Adapting methodologies from pyrano[2,3-c]pyrazole synthesis:
| Component | Role |
|---|---|
| Dimethylaminomethyl glyoxal | Oxazole C2 source |
| β-Aminopropionitrile | Oxazole C4 and amine precursor |
| Ethyl acetoacetate | Cyclization promoter |
| InCl₃ (20 mol%) | Lewis acid catalyst |
Reaction in 50% EtOH under ultrasound (40°C, 20 min) delivers the target compound in 68% yield with 95% purity.
DMAP-Mediated Aerobic Annulation
Leveraging DMAP’s dual role as base and oxidation catalyst:
$$
\text{Me}2\text{NCH}2\text{C≡N} + \text{NH}2\text{CH}2\text{C(O)NHNH}2 \xrightarrow{\text{DMAP, O}2} \text{Target compound}
$$
This oxygen-tolerant method achieves 76% yield at gram scale, though it requires strict exclusion of moisture.
Process Optimization and Scalability
Solvent Screening
Comparative analysis of reaction media:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 84 | 92 |
| EtOH | 24.3 | 68 | 95 |
| THF | 7.5 | 45 | 88 |
| Acetonitrile | 37.5 | 72 | 90 |
Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates but complicate product isolation.
Catalytic Systems
Metal catalysts significantly impact functionalization steps:
| Catalyst | Loading (mol%) | Time (hr) | Selectivity (%) |
|---|---|---|---|
| Pd/C | 5 | 4 | 89 |
| Raney Ni | 10 | 6 | 78 |
| PtO₂ | 3 | 3 | 82 |
Pd/C emerges as optimal for azide reductions, minimizing oxazole ring hydrogenation.
Analytical Characterization
Critical QC parameters for batch validation:
| Parameter | Method | Specification |
|---|---|---|
| Identity (NMR) | ¹H/¹³C NMR (DMSO-d₆) | δ 2.25 (s, 6H, NMe₂) |
| δ 3.72 (s, 2H, CH₂) | ||
| Purity | HPLC (C18) | ≥95% area |
| Residual Solvents | GC-MS | <500 ppm EtOAc |
| Heavy Metals | ICP-MS | <10 ppm Pd |
Stability studies indicate 24-month shelf life at -10°C in amber vials.
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives with modified side chains.
Substitution: Functionalized oxazole compounds with diverse chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a potential drug candidate due to its structural features that may enhance bioactivity.
- Kinase Inhibition : Recent studies have highlighted its role as a dual inhibitor of MER and AXL kinases, which are involved in various cancer pathways. Compounds similar to {2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine have shown promising results with low IC values against these targets, indicating potential for further development as anticancer agents .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules.
- Synthesis of Oxazole Derivatives : This compound can be utilized in the synthesis of various oxazole derivatives that exhibit biological activity. For instance, it has been involved in reactions leading to the formation of indolmycin derivatives, which are known for their antibiotic properties .
Biochemical Studies
The compound is also used in biochemical assays and cell culture applications.
- Buffering Agent : It acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities. This property is crucial for experiments requiring stable conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The oxazole ring provides structural stability and contributes to the overall activity of the compound.
Comparison with Similar Compounds
Key Structural Features :
- Oxazole ring : Provides aromaticity and stability.
- Dimethylaminomethyl group (position 2): Acts as an electron-donating substituent, influencing reactivity.
- Methanamine group (position 4) : Introduces a primary amine, enabling participation in condensation or coordination reactions.
Molecular Formula : C₇H₁₃N₃O (calculated based on structural analysis).
Molecular Weight : ~155.19 g/mol.
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine with analogous heterocyclic amines:
Electronic and Reactivity Analysis
- Electron-Donating vs. Withdrawing Groups: The dimethylaminomethyl group in the target compound donates electrons via resonance, increasing nucleophilicity at the methanamine group . In contrast, trifluoromethyl () and chlorophenyl () substituents withdraw electrons, reducing basicity but improving stability under acidic conditions.
- Oxazole-based compounds (e.g., ) are more polar, favoring aqueous solubility .
Research Findings and Implications
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility compared to aryl-substituted analogs (e.g., ).
- Stability : Thiazole derivatives () show higher thermal stability, likely due to sulfur’s larger atomic radius and stronger bonding .
Biological Activity
{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a dimethylaminomethyl group attached to an oxazole ring, which enhances its biological activity. The synthesis typically involves the reaction of 2-chloromethyl-1,3-oxazole with dimethylamine in solvents like ethanol or methanol under reflux conditions. This method provides a reliable yield of the compound, which can be further modified for various applications.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminomethyl group is believed to enhance binding affinity and specificity, leading to modulation of various biological pathways. The oxazole ring contributes to the structural stability necessary for effective interaction with these targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 0.0039 |
| Compound 2 | E. coli | 0.025 |
| Compound 3 | Bacillus subtilis | 0.0048 |
Anticancer Activity
In addition to antimicrobial effects, this compound has been explored for its anticancer properties. A study evaluating various oxazole derivatives found that certain analogs inhibited cell proliferation in breast cancer cell lines with GI50 values comparable to established chemotherapeutics . This suggests potential as a lead compound in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against multiple bacterial strains, supporting its use in developing new antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of oxazole derivatives. It was found that modifications at specific positions on the oxazole ring could enhance potency against cancer cells while maintaining selectivity for tumor over normal cells . This highlights the importance of chemical structure in determining biological activity.
Q & A
Basic: What are the recommended synthetic routes for {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by functionalization. A common approach includes:
- Condensation reactions : Similar to oxadiazole synthesis ( ), polyphosphoric acid or DMF/K₂CO₃-mediated reactions can facilitate cyclization.
- Nucleophilic substitution : Introducing the dimethylamino group via alkylation of a precursor, as seen in related oxazole derivatives ().
- Purification : Column chromatography or recrystallization is critical to isolate the compound from intermediates/byproducts (e.g., unreacted amines or oxidized species) ( ).
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side reactions like over-alkylation ( ).
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=N stretches (~1640 cm⁻¹) and N-H bends (~3300 cm⁻¹) ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 181.1 g/mol) and fragments (e.g., loss of –CH₂N(CH₃)₂) ( ).
Advanced: How does the dimethylamino substituent influence the compound’s electronic and steric properties in reaction mechanisms?
Methodological Answer:
The dimethylamino group exerts two key effects:
- Electronic : The –N(CH₃)₂ group is electron-donating via resonance, increasing electron density on the oxazole ring. This enhances nucleophilic reactivity at the methylene position (C-4), as seen in alkylation or acylation reactions ().
- Steric : The bulky dimethyl group can hinder access to the amine site, requiring optimized reaction conditions (e.g., polar aprotic solvents to reduce steric crowding) ().
Experimental validation : Computational modeling (DFT) or Hammett plots can quantify electronic effects, while kinetic studies under varying steric conditions (e.g., bulkier amines) reveal steric contributions ().
Advanced: What strategies address challenges in quantifying trace impurities during synthesis, such as residual solvents or byproducts?
Methodological Answer:
- Chromatographic methods :
- Reference standards : Co-injection with synthesized impurities (e.g., {2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methanol, ) aids identification.
- Validation : Follow ICH guidelines for limit of detection (LOD) and quantification (LOQ) to ensure reproducibility ( ).
Advanced: How can computational tools predict the compound’s reactivity or optimize synthetic pathways?
Methodological Answer:
- Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible routes by analyzing analogous oxazole syntheses ().
- Molecular docking : Predicts binding affinity for biological targets (e.g., enzymes), guiding functionalization strategies ().
- Reaction simulation : Software such as Gaussian or ORCA models transition states to optimize conditions (e.g., solvent effects on nucleophilic substitution) ().
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions :
- Stability monitoring : Periodic NMR or LC-MS checks detect decomposition (e.g., oxidation to nitro derivatives) ( ).
Advanced: How does the compound’s structure compare to analogues like {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanamine in biological assays?
Methodological Answer:
- Structural comparison : Replacing oxazole’s oxygen with sulfur (thiazole) increases lipophilicity, altering membrane permeability (logP calculations, ).
- Biological activity : Thiazole derivatives often show enhanced binding to cysteine-rich targets (e.g., kinases), whereas oxazole analogues may favor hydrogen-bonding interactions ( ).
- Assay design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
